molecular formula C12H25N3O3S B6056105 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide

Cat. No. B6056105
M. Wt: 291.41 g/mol
InChI Key: GJLLXQTZISHOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential use in the field of scientific research, particularly in the area of pain management.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide acts as a CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. This activation leads to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to decrease the release of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide is its potency and selectivity for the CB2 receptor. This makes it a useful tool for studying the role of CB2 receptors in pain and inflammation. However, one limitation of 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective CB2 receptor agonists. Another area of interest is the use of 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide in combination with other pain-relieving drugs to enhance their effectiveness. Finally, there is interest in studying the long-term effects of 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide on pain and inflammation.

Synthesis Methods

The synthesis of 1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide involves a multistep process that begins with the reaction of N-isobutyl-3-piperidinecarboxamide with dimethylsulfamoyl chloride. This intermediate is then reacted with sodium hydride and dimethylamine to form the final product.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide has been studied extensively for its potential use in the treatment of pain. It has been shown to be a potent and selective agonist of the cannabinoid receptor 2 (CB2), which is involved in the regulation of pain and inflammation.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-methylpropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-10(2)8-13-12(16)11-6-5-7-15(9-11)19(17,18)14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLXQTZISHOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-(2-methylpropyl)piperidine-3-carboxamide

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